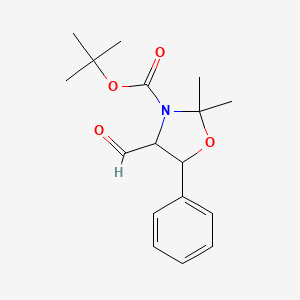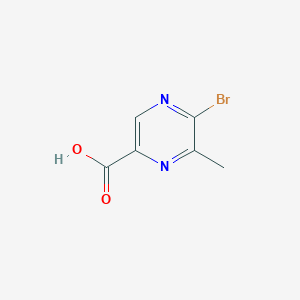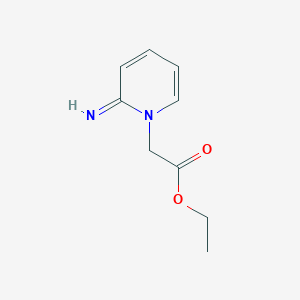
2-Bromo-3-chloro-6-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloro-6-ethylpyridine: is a halogenated pyridine derivative with the molecular formula C7H7BrClN
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-6-ethylpyridine can be achieved through several methods. One common approach involves the halogenation of 6-ethylpyridine. The process typically includes the following steps:
Chlorination: The chlorination at the 3-position can be carried out using chlorine (Cl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Bromo-3-chloro-6-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-3-ethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include reduced pyridine derivatives.
科学的研究の応用
2-Bromo-3-chloro-6-ethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-Bromo-3-chloro-6-ethylpyridine involves its interaction with various molecular targets. The halogen atoms (bromine and chlorine) make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The ethyl group provides additional stability and reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
- 2-Bromo-3-chloro-6-methylpyridine
- 2-Bromo-3-chloro-6-phenylpyridine
- 2-Bromo-3-chloro-6-isopropylpyridine
Uniqueness
2-Bromo-3-chloro-6-ethylpyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. The ethyl group further enhances its chemical properties, making it a valuable compound in various synthetic applications.
特性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC名 |
2-bromo-3-chloro-6-ethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-2-5-3-4-6(9)7(8)10-5/h3-4H,2H2,1H3 |
InChIキー |
MDKIOLVWSANFKL-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(C=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)



![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)




